2-Propenal, 3-methyl-3-phenyl-
Description
2-Propenal, 3-methyl-3-phenyl- (CAS: 101-39-3), also known as α-methylcinnamaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . Its structure consists of a propenal backbone substituted with a methyl group and a phenyl group at the α- and β-positions, respectively. This compound is commonly used in fragrance formulations due to its cinnamaldehyde-like aroma and reactivity in organic synthesis .
Properties
CAS No. |
1196-67-4 |
|---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(E)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |
InChI Key |
IEARORYJISZKGK-VQHVLOKHSA-N |
SMILES |
CC(=CC=O)C1=CC=CC=C1 |
Isomeric SMILES |
C/C(=C\C=O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC=O)C1=CC=CC=C1 |
Synonyms |
3-Phenyl-2-butenal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Physical and Chemical Properties
- Boiling Points: 2-Propenal, 3-methyl-3-phenyl-: Not explicitly reported, but estimated to be ~230–250°C based on its higher molecular weight compared to cinnamaldehyde (248°C). 4-Fluorocinnamaldehyde: Boiling point 102–104°C (at reduced pressure) . Cinnamaldehyde (3-phenyl-2-propenal): Boiling point 248°C .
- Reactivity: The α-methyl group in 2-Propenal, 3-methyl-3-phenyl- increases steric hindrance, reducing electrophilic addition rates compared to unsubstituted cinnamaldehyde . Electron-withdrawing groups (e.g., -NO₂ in 2-Methyl-3-(4-nitrophenyl)-2-propenal) enhance reactivity in nucleophilic additions .
Research Findings and Industrial Relevance
- Thermal Stability : Substituted propenals decompose at elevated temperatures, releasing volatile organic compounds (VOCs). For example, styrene (a degradation product of cinnamaldehyde derivatives) dominates in pyrolysis studies .
- Stereoselectivity: Reactions involving 2-Propenal, 3-methyl-3-phenyl- exhibit high diastereo- and enantioselectivity in domino reactions, making it valuable for asymmetric synthesis .
Q & A
Basic: What analytical methods are recommended for structural characterization of 3-methyl-3-phenyl-2-propenal?
Methodological Answer:
- Spectroscopic Techniques :
- IR Spectroscopy : Identify characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and alkene (C=C stretch ~1600–1650 cm⁻¹) functional groups. Compare with reference spectra of structurally similar aldehydes like cinnamaldehyde (3-phenyl-2-propenal) .
- NMR : Use H NMR to confirm substitution patterns (e.g., methyl group at C3 and phenyl ring integration). C NMR can distinguish between aliphatic and aromatic carbons.
- Chromatography :
- Computational Validation : Cross-validate experimental data with predicted molecular properties (e.g., density, boiling point) using tools like COSMOtherm or Gaussian .
Basic: How can researchers synthesize and purify 3-methyl-3-phenyl-2-propenal?
Methodological Answer:
- Synthetic Routes :
- Aldol Condensation : React benzaldehyde derivatives with methyl-substituted acetaldehyde under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC.
- Oxidation of Allylic Alcohols : Use MnO₂ or PCC to oxidize 3-methyl-3-phenyl-2-propenol to the corresponding aldehyde.
- Purification :
Advanced: How does the methyl substitution at C3 influence the compound’s stability and reactivity compared to 3-phenyl-2-propenal (cinnamaldehyde)?
Methodological Answer:
- Thermal Stability :
- Reactivity in Oxidation/Reduction :
Advanced: How can computational modeling resolve contradictions in reported physicochemical properties (e.g., boiling point)?
Methodological Answer:
- Data Reconciliation :
- Use quantitative structure-property relationship (QSPR) models to predict boiling points and compare with experimental values (e.g., cinnamaldehyde’s reported range: 202–219°C vs. predicted 405.4°C for a methoxy analog ).
- Validate predictions with molecular dynamics simulations to account for intermolecular interactions (e.g., dipole-dipole forces in aldehydes).
- Experimental Cross-Check :
Advanced: What strategies mitigate instability during storage or reaction conditions?
Methodological Answer:
- Stability Studies :
- Stabilization Techniques :
- Store under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT).
- Encapsulate in cyclodextrins or lipid nanoparticles to reduce air/moisture contact .
Advanced: How can researchers analyze interactions of 3-methyl-3-phenyl-2-propenal in complex mixtures (e.g., environmental or biological systems)?
Methodological Answer:
- Microspectroscopic Imaging :
- Use ToF-SIMS or AFM-IR to study adsorption on indoor surfaces (e.g., silica or cellulose) under controlled humidity, referencing methodologies from indoor air chemistry studies .
- Biological Assays :
- Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., CYP450 isoforms) using human liver microsomes. Compare with structurally similar aldehydes like cinnamaldehyde .
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